9,10-Bis(phenylethynyl)anthracene (BPEA) is a premium green-emitting fluorophore and a benchmark annihilator for triplet-triplet annihilation upconversion (TTA-UC) [1]. Characterized by its rigid polycyclic aromatic core extended by phenylethynyl substituents, BPEA achieves near-unity photoluminescence quantum yields (PLQY) in non-polar organic solvents [2]. From a procurement perspective, its value lies in its exceptional solubility in formulation solvents like chloroform and toluene, combined with a precise energetic alignment where its singlet state energy is approximately twice its triplet state energy ($E(S_1) \approx 2E(T_1)$)[3]. This makes it an indispensable material for high-efficiency peroxyoxalate chemiluminescence, solution-processed organic light-emitting diodes (OLEDs), and advanced photon upconversion systems[4].
Generic substitution of BPEA with unsubstituted anthracene or 9,10-diphenylanthracene (DPA) fundamentally compromises device performance and emission targeting [1]. While DPA is a highly efficient emitter, it is restricted to the blue spectrum (~410 nm); replacing BPEA with DPA in chemiluminescence or OLED formulations will fail to achieve the required green emission (~515 nm) [2]. Furthermore, substituting BPEA with unsubstituted anthracene leads to severe aggregation-caused quenching (ACQ) and poor solubility in standard industrial solvents, rendering solution-processing unviable [3]. In photon upconversion applications, substituting BPEA with other common acceptors like rubrene alters the triplet energy landscape, destroying the critical $E(S_1) \approx 2E(T_1)$ resonance required for efficient low-intensity upconversion [4].
BPEA is engineered to deliver maximum radiative efficiency in the green visible spectrum. In dilute cyclohexane, BPEA achieves a photoluminescence quantum yield (PLQY) of approximately 1.0 with an emission peak around 515 nm [1]. In contrast, the standard baseline comparator, 9,10-diphenylanthracene (DPA), while also highly efficient, emits strictly in the blue region (~410 nm) [2]. This ~100 nm bathochromic shift, driven by the extended transverse $\pi$-electron conjugation of the phenylethynyl groups, allows buyers to formulate high-brightness green light sources without sacrificing the near-unity quantum efficiency characteristic of the best anthracene derivatives [3].
| Evidence Dimension | Emission Wavelength and PLQY |
| Target Compound Data | BPEA: Emission ~515 nm, PLQY ~1.0 |
| Comparator Or Baseline | 9,10-Diphenylanthracene (DPA): Emission ~410 nm, PLQY ~0.9-1.0 |
| Quantified Difference | ~100 nm bathochromic shift into the green spectrum while maintaining near-unity quantum yield |
| Conditions | Dilute non-polar solution (e.g., cyclohexane/benzene) under standard ambient excitation |
Procuring BPEA is essential for applications like peroxyoxalate glow sticks or green OLEDs where maximum brightness in the green spectral region is a strict requirement.
For photon upconversion applications, the efficiency of the annihilator molecule depends strictly on its singlet and triplet energy levels. BPEA possesses an ideal energetic architecture where the excited singlet state ($S_1$) and the multi-excitonic triplet-pair state ($1(TT)$) are separated by only ~30 meV (~250 cm⁻¹) [1]. This satisfies the resonance condition $E(S_1) \approx 2E(T_1)$, minimizing energy loss during the TTA process [2]. Comparatively, standard fluorophores lacking this specific conjugation either suffer from endothermic TTA (requiring thermal activation) or highly exothermic TTA (wasting harvested energy as heat).
| Evidence Dimension | Singlet-Triplet Energy Gap Ratio |
| Target Compound Data | BPEA: $E(S_1) \approx 2E(T_1)$ (Separated by ~30 meV) |
| Comparator Or Baseline | Standard non-resonant fluorophores: $E(S_1) \neq 2E(T_1)$ |
| Quantified Difference | Near-perfect energetic resonance in BPEA prevents thermodynamic energy loss during exciton upconversion |
| Conditions | Exciton dynamics in solution and solid-state upconversion systems |
Buyers developing low-intensity photon upconversion systems (e.g., for solar harvesting) must select BPEA to maximize upconversion quantum yields through resonant energy transfer.
The bulkiness of the phenylethynyl substituents in BPEA plays a critical role in its physical processability. Unsubstituted anthracene suffers from strong face-to-face $\pi$-stacking, leading to poor solubility in organic solvents and severe aggregation-caused quenching (ACQ) in concentrated states [1]. BPEA, however, utilizes its rigid side chains to enforce a moderate intermolecular distance, effectively suppressing singlet and triplet quenching. This structural modification grants BPEA excellent solubility in solvents like chloroform, benzene, and toluene, making it highly compatible with liquid-phase formulations and spin-coating workflows .
| Evidence Dimension | Solubility and Aggregation Resistance |
| Target Compound Data | BPEA: High solubility in non-polar organics; suppressed $\pi$-stacking quenching |
| Comparator Or Baseline | Unsubstituted Anthracene: Poor solubility; rapid excimer formation and ACQ |
| Quantified Difference | Phenylethynyl groups provide steric bulk that prevents face-to-face $\pi$-stacking, maintaining high PLQY in concentrated formulations |
| Conditions | Solution-phase formulation and solid-state film casting |
Ensures that the dye can be reliably dissolved at high concentrations for commercial chemiluminescence fluids and solution-processed optoelectronics without losing emissive power.
Driven by its near-unity quantum yield and distinct green emission profile (~515 nm) outlined in Section 3, BPEA is the premier choice for formulating high-efficiency, long-lasting green chemiluminescent light sources[1]. Its excellent solubility in organic phthalate or salicylate esters ensures stable, highly concentrated liquid formulations without aggregation quenching .
Because BPEA features an optimal $E(S_1) \approx 2E(T_1)$ energy alignment, it serves as a highly efficient annihilator/acceptor in TTA-UC systems [2]. It is specifically procured for applications requiring the conversion of low-energy (red/near-infrared) photons into higher-energy (green/blue) photons, such as in advanced photovoltaics or deep-tissue photoredox catalysis [3].
The steric shielding provided by the phenylethynyl groups prevents face-to-face $\pi$-stacking, allowing BPEA to be utilized as a highly emissive green dopant in solution-cast OLED emissive layers [4]. This makes it an ideal procurement choice for manufacturing workflows that rely on spin-coating or inkjet printing rather than expensive vacuum deposition [5].
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